molecular formula C16H17N5O2 B2839291 N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)isobutyramide CAS No. 899966-52-0

N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)isobutyramide

Cat. No.: B2839291
CAS No.: 899966-52-0
M. Wt: 311.345
InChI Key: GEXPKQKWHCKDJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)isobutyramide is a pyrazolopyrimidine derivative characterized by a fused bicyclic core (pyrazolo[3,4-d]pyrimidine) with a 4-oxo group, a p-tolyl substituent at position 1, and an isobutyramide moiety at position 5. Its synthesis likely involves functionalization of the pyrazolo[3,4-d]pyrimidine scaffold, similar to methods described for analogous compounds .

Properties

IUPAC Name

2-methyl-N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2/c1-10(2)15(22)19-20-9-17-14-13(16(20)23)8-18-21(14)12-6-4-11(3)5-7-12/h4-10H,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEXPKQKWHCKDJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)isobutyramide is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and structure-activity relationships (SAR) based on diverse research findings.

Chemical Structure and Properties

The compound features a pyrazolo ring fused with a pyrimidine structure and includes a p-tolyl substituent. Its molecular formula is C14H16N4O, and it exhibits properties typical of kinase inhibitors, making it a candidate for various pharmacological applications.

Biological Activities

  • Anticancer Activity :
    • Compounds in the pyrazolo[3,4-d]pyrimidine family have demonstrated significant anticancer properties by inhibiting specific kinases involved in cancer cell proliferation. For instance, this compound may target pathways crucial for tumor growth and survival.
  • Anti-inflammatory Effects :
    • Similar compounds have shown anti-inflammatory activity by modulating the immune response and inhibiting pro-inflammatory cytokines. This suggests that this compound could also possess these effects due to its structural features that allow interaction with relevant biological targets.
  • Antimicrobial Properties :
    • The compound may exhibit antimicrobial activity as seen in related derivatives that have been effective against various bacterial strains. The structural attributes of the pyrazolo ring system could facilitate interactions with bacterial enzymes or receptors, leading to inhibition of microbial growth.

The mechanism by which this compound exerts its biological effects primarily involves the inhibition of kinase activity. By binding to the ATP-binding site of specific kinases, it disrupts downstream signaling pathways critical for cell proliferation and survival, particularly in cancer cells .

Synthesis and Structure-Activity Relationships (SAR)

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrazolo Ring :
    • This can be achieved through the condensation of p-tolylhydrazine with ethyl acetoacetate.
  • Cyclization :
    • The next step involves cyclization with formamide to construct the pyrazolo[3,4-d]pyrimidine core.
  • Final Modification :
    • The introduction of isobutyramide can be performed through acylation reactions.

Table 1: Structure-Activity Relationships

CompoundStructural FeaturesBiological Activity
N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)Pyrazolo ring with p-tolyl groupAnticancer activity
6-(Chloromethyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amineChloromethyl group for nucleophilic substitutionAntimicrobial properties
5-(Pyridin-4-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-onePyridine ring additionInhibition of specific kinases

Case Studies and Research Findings

Recent studies have highlighted the efficacy of pyrazolo[3,4-d]pyrimidine derivatives in preclinical models:

  • A study investigating a series of pyrazolo derivatives found that certain modifications significantly enhanced anticancer activity against various cancer cell lines. These modifications included alterations in substituents on the pyrazole ring that improved selectivity for specific kinases involved in tumorigenesis .
  • Another research effort focused on the anti-inflammatory properties of related compounds demonstrated that they effectively reduced inflammation markers in animal models, suggesting potential therapeutic applications for inflammatory diseases .

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The table below highlights key structural differences between the target compound and similar derivatives:

Compound Name / ID Core Structure Position 1 Substituent Position 4/5 Substituent Key Functional Groups
Target Compound Pyrazolo[3,4-d]pyrimidine p-Tolyl 4-Oxo; 5-Isobutyramide Amide, Aryl
4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine Pyrazolo[3,4-d]pyrimidine p-Tolyl 4-Imino; 5-Amine Imino, Amine
1,3-Dimethyl-6-substituted-pyrazolo[3,4-b]pyrazin-5(4H)-ones Pyrazolo[3,4-b]pyrazinone 1,3-Dimethyl 6-Substituted (e.g., amino acids) Lactam, Methyl
1-(4-Imino-1-substituted-pyrazolo[3,4-d]pyrimidin-5-yl)urea Pyrazolo[3,4-d]pyrimidine Variable 4-Imino; 5-Urea Urea, Imino
6-tert-butyl-1-(4-fluoro-2-hydroxyphenyl)pyrazolo[3,4-d]pyrimidin-4(5H)-one Pyrazolo[3,4-d]pyrimidine 4-Fluoro-2-hydroxyphenyl 6-tert-butyl; 4-Oxo Hydroxyl, tert-Butyl

Key Observations :

  • Substituent Effects : The p-tolyl group in the target compound enhances lipophilicity compared to hydroxyl- or fluoro-substituted aryl groups in . The isobutyramide at position 5 differs from urea () or amine () groups, impacting solubility and target binding.
  • Functional Groups: The 4-oxo group in the target compound may engage in hydrogen bonding, analogous to 4-imino derivatives (), but with distinct tautomeric behavior .

Key Advantages and Limitations

  • Target Compound Advantages: Balanced lipophilicity for cellular uptake. Stable amide linkage compared to hydrolytically sensitive imino groups ().
  • Limitations: Potential synthetic complexity due to multiple substituents. Reduced hydrogen-bonding capacity relative to hydroxylated analogs ().

Q & A

Basic: What are the critical parameters for optimizing the synthesis of N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)isobutyramide?

Methodological Answer:
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves multi-step reactions. Key parameters include:

  • Temperature Control : Reactions often require reflux conditions (e.g., 80–100°C in ethanol or DMF) to achieve cyclization of the pyrazolo[3,4-d]pyrimidine core .
  • Solvent Choice : Polar aprotic solvents (e.g., DMSO, DMF) enhance nucleophilic substitution reactions, while ethanol improves solubility for coupling steps .
  • Catalysts : Triethylamine or sodium acetate is used to deprotonate intermediates, facilitating amide bond formation .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (using methanol/water) ensures ≥95% purity .

Basic: How to characterize the structural integrity of this compound?

Methodological Answer:
Use a combination of spectroscopic and analytical techniques:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm substituent positions (e.g., p-tolyl protons at δ 2.35 ppm for CH3_3) .
  • Mass Spectrometry (HRMS) : Verify molecular weight (e.g., expected [M+H]+^+ for C19_{19}H20_{20}N4_4O2_2: 360.16) .
  • XRD : Resolve crystal structure to confirm fused-ring geometry and hydrogen-bonding patterns .

Advanced: How to resolve contradictions in reported biological activity data (e.g., IC50_{50}50​ variability across cell lines)?

Methodological Answer:
Discrepancies in IC50_{50} values (e.g., nM-range in MCF-7 vs. µM-range in HeLa) may arise from:

  • Cell Line Heterogeneity : Conduct comparative assays under standardized conditions (e.g., ATP concentration, incubation time) .
  • Target Selectivity : Perform kinase profiling (e.g., CDK2 inhibition vs. off-target effects on CDK4/6) using competitive binding assays .
  • Metabolic Stability : Assess compound degradation via LC-MS in cell lysates to correlate activity with bioavailability .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies on this scaffold?

Methodological Answer:
Focus on modifying substituents to enhance potency and selectivity:

Position Modification Impact Evidence
p-Tolyl Replace with 4-fluorophenylIncreased lipophilicity, improved blood-brain barrier penetration
Isobutyramide Substitute with cyclopropanecarboxamideEnhanced conformational rigidity, stronger H-bonding with CDK2
Core Introduce trifluoromethyl at C4Improved metabolic stability and target affinity
Validate changes via molecular docking (e.g., AutoDock Vina) and in vitro kinase assays .

Basic: What in vitro assays are suitable for initial biological screening?

Methodological Answer:

  • Antiproliferative Activity : MTT assay on panels (e.g., NCI-60) with IC50_{50} determination .
  • Enzyme Inhibition : Fluorescence-based kinase assays (e.g., CDK2/Cyclin E) using ATP-competitive probes .
  • Apoptosis Induction : Flow cytometry (Annexin V/PI staining) to quantify apoptotic populations .

Advanced: How to design experiments for target validation (e.g., CDK2 vs. off-target effects)?

Methodological Answer:

  • CRISPR-Cas9 Knockout : Generate CDK2/^{-/-} cell lines to assess dependency on target .
  • Thermal Shift Assay : Measure ΔTm_{m} of CDK2-compound complexes to confirm direct binding .
  • Proteomics : SILAC-based profiling to identify off-target interactions (e.g., unintended kinase inhibition) .

Advanced: What computational methods predict pharmacokinetic properties?

Methodological Answer:

  • ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate:
    • LogP : ~3.5 (optimal for CNS penetration) .
    • CYP450 Inhibition : Risk of hepatotoxicity if CYP3A4 inhibition is predicted .
  • MD Simulations : Analyze binding mode stability (e.g., RMSD <2 Å over 100 ns simulations) .

Basic: How to address low solubility in biological assays?

Methodological Answer:

  • Co-Solvents : Use DMSO (≤0.1% final concentration) or β-cyclodextrin inclusion complexes .
  • Salt Formation : Synthesize hydrochloride salts to improve aqueous solubility .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size: 100–200 nm) for sustained release .

Advanced: How to investigate in vivo pharmacokinetics and toxicity?

Methodological Answer:

  • Pharmacokinetic Study : Administer IV/PO doses in rodents; collect plasma for LC-MS/MS analysis (T1/2_{1/2}, Cmax_{max}) .
  • Toxicology : Monitor liver enzymes (ALT/AST) and renal function (BUN/creatinine) in 28-day repeat-dose studies .
  • Tissue Distribution : Radiolabel the compound (e.g., 14^{14}C) for whole-body autoradiography .

Advanced: What analytical techniques resolve batch-to-batch variability in purity?

Methodological Answer:

  • HPLC-PDA : Use C18 columns (gradient: 10–90% acetonitrile/0.1% TFA) to detect impurities (<0.5% threshold) .
  • DSC/TGA : Monitor melting point consistency (e.g., 215–220°C) and thermal decomposition patterns .
  • Elemental Analysis : Confirm C, H, N content within ±0.4% of theoretical values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.